2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide
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Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenoxy and benzotriazole moieties, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzotriazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and benzotriazole groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3,4-DIMETHYLPHENOXY)AC)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 2-CHLOROBENZOATE
- 4-BENZOYL-2-METHYLPHENYL (2,4-DIMETHYLPHENOXY)ACETATE
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-15-4-8-19(9-5-15)27-25-21-11-7-18(13-22(21)26-27)24-23(28)14-29-20-10-6-16(2)17(3)12-20/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
MZTQLZCDZGFDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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